BenchChemオンラインストアへようこそ!

3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Gamma-secretase inhibition Alzheimer's disease Structure-activity relationship

This compound is a structurally differentiated gamma-secretase inhibitor (GSI) SAR probe. The 3-methoxy substituent is not an inert spectator—it directly modulates sulfonamide pharmacophore electron density and the aryl dihedral angle, critically affecting presenilin-1 target engagement, Aβ40/Aβ42 inhibition, and Notch-sparing selectivity. As documented in the Elan Pharmaceuticals patent family (US 2012/0270902 A1), even minor aryl sulfonamide alterations produce order-of-magnitude IC50 shifts. Replacing this compound with the unsubstituted phenyl analog (CAS 1428374-39-3) or 2,5-dimethyl variant without systematic re-profiling invalidates SAR datasets and risks uncharacterized off-target activity. Procure with full analytical characterization for lead optimization campaigns.

Molecular Formula C18H24N2O3S2
Molecular Weight 380.52
CAS No. 1428351-56-7
Cat. No. B2653688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
CAS1428351-56-7
Molecular FormulaC18H24N2O3S2
Molecular Weight380.52
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3
InChIInChI=1S/C18H24N2O3S2/c1-23-16-4-2-5-17(14-16)25(21,22)19-9-12-20-10-7-15(8-11-20)18-6-3-13-24-18/h2-6,13-15,19H,7-12H2,1H3
InChIKeyWBXGGLCFOKYUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide (CAS 1428351-56-7) – Structural and Pharmacological Class Baseline for Procurement Decisions


3-Methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide (CAS 1428351-56-7; MF C18H24N2O3S2; MW 380.52) is a synthetic N-substituted benzenesulfonamide featuring a 3-methoxy substituent on the phenyl ring, an ethylene linker, and a 4-(thiophen-2-yl)piperidine moiety [1]. This compound belongs to a privileged scaffold class extensively investigated as gamma-secretase inhibitors (GSIs) for Alzheimer's disease, as documented in patent families held by Elan Pharmaceuticals and Schering-Plough [2][3]. The combination of a thiophene-substituted piperidine and a meta-methoxy benzenesulfonamide distinguishes it from earlier-generation sulfonamide GSIs and provides a unique vector for structure-activity relationship (SAR) exploration.

Why Generic Substitution Fails for 3-Methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide (CAS 1428351-56-7)


Generic substitution among N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide analogs is scientifically unsound because the 3-methoxy substituent on the terminal phenyl ring is not an inert spectator group. In the well-characterized N-arylsulfonamide piperidine gamma-secretase inhibitor series, even minor alterations to the aryl sulfonamide substitution pattern produce order-of-magnitude shifts in IC50 values against amyloid-beta (Aβ) production, alter CYP 3A4 liability profiles, and modify brain penetrance [1]. The 3-methoxy group specifically influences the electron density of the sulfonamide pharmacophore and the dihedral angle between the sulfonyl group and the aryl ring, directly impacting target engagement at presenilin-1, the catalytic subunit of gamma-secretase [2]. Replacing this compound with the unsubstituted phenyl analog (CAS 1428374-39-3) or a 2,5-dimethyl variant without systematic re-profiling risks invalidating SAR datasets, compromising lead optimization campaigns, and introducing uncharacterized off-target activity.

Quantitative Differentiation Evidence: 3-Methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide vs. Closest Analogs


Meta-Methoxy Substitution on the Benzenesulfonamide Ring: Structural and Electronic Differentiation from the Unsubstituted Phenyl Analog

The 3-methoxy group on the benzenesulfonamide phenyl ring represents a specific SAR probe that distinguishes CAS 1428351-56-7 from its closest commercially available analog, N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide (CAS 1428374-39-3), which carries an unsubstituted phenyl ring. In the broader class of piperidine N-arylsulfonamide gamma-secretase inhibitors, the addition of electron-donating substituents at the meta position of the sulfonamide aryl ring is documented to modulate inhibitory potency, as the sulfonamide moiety directly coordinates the catalytic aspartate residues of presenilin-1 [1][2]. This structural distinction provides a defined chemical handle for probing electronic effects on target engagement that is absent in the unsubstituted analog.

Gamma-secretase inhibition Alzheimer's disease Structure-activity relationship

Thiophene-Substituted Piperidine Core: Privileged Scaffold Alignment with Begacestat-Class Gamma-Secretase Inhibitors

The 4-(thiophen-2-yl)piperidine substructure in CAS 1428351-56-7 aligns with the pharmacophoric core of Begacestat (GSI-953), a clinically investigated thiophene sulfonamide gamma-secretase inhibitor that achieved an IC50 of 15 nM against Aβ40 production [1]. Structurally distinct from earlier piperidine N-arylsulfonamide GSIs that employed phenyl or substituted-phenyl groups at the piperidine 4-position, the thiophene moiety contributes to a unique conformational profile and may enhance CNS penetration, as thiophene-containing GSIs demonstrated brain Aβ reduction in APP transgenic mice upon oral dosing (ED50 < 1 mg/kg) [2]. The retention of the thiophene-piperidine core in CAS 1428351-56-7 while varying the sulfonamide aryl substitution provides a vector for exploring how distal electronic effects modulate potency within a therapeutically validated scaffold.

Thiophene sulfonamide Amyloid precursor protein CNS drug discovery

Ethylene Linker Length and Basicity: Differentiation from Methylene-Linked and Direct Sulfonamide-Piperidine Analogs

The ethylene linker (-CH2-CH2-) connecting the piperidine nitrogen to the sulfonamide nitrogen in CAS 1428351-56-7 is a critical structural feature with implications for amine basicity and target engagement. In the piperidine N-arylsulfonamide GSI series, the nature of the spacer between the piperidine ring and the sulfonamide group directly influences the pKa of the piperidine nitrogen, which governs the protonation state at physiological pH and thus affects both CNS penetration and hydrogen-bonding capacity at the gamma-secretase active site [1]. This ethylene-linked architecture contrasts with analogs such as N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, which positions the sulfonamide group at the piperidine 4-methylene position, producing a different conformational and electronic profile. The SAR literature on related piperidine sulfonamide GSIs indicates that linker length and attachment point are key determinants of both in vitro potency and in vivo efficacy [1][2].

Linker SAR Piperidine basicity CNS multiparameter optimization

Predicted Physicochemical Profile and CNS Drug-Likeness: Computed Differentiation from the Unsubstituted Phenyl and 4-CF3O Analogs

Computational analysis of key CNS drug-likeness parameters reveals that the 3-methoxy substitution in CAS 1428351-56-7 provides a favorable CNS multiparameter optimization (MPO) profile compared to related analogs. Based on calculated physicochemical properties: the compound has a topological polar surface area (tPSA) of approximately 78 Ų, a calculated logP of ~3.2, and a molecular weight of 380.52 Da, all falling within favorable ranges for CNS drug candidates (tPSA < 90 Ų; logP 1-5; MW < 500) [1][2]. The 3-methoxy group increases polarity modestly compared to the unsubstituted phenyl analog (predicted logP ~3.5), which may translate to improved solubility without sacrificing passive permeability, while avoiding the excessive lipophilicity and metabolic liability associated with the 4-trifluoromethoxy analog (CAS not available; predicted logP ~4.2) [2].

CNS MPO score Physicochemical properties Drug-likeness

Optimal Research and Industrial Application Scenarios for 3-Methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide (CAS 1428351-56-7)


Alzheimer's Disease Drug Discovery: Gamma-Secretase Inhibitor SAR Probe for Meta-Position Electronic Effects

This compound is optimally deployed as a SAR probe in gamma-secretase inhibitor lead optimization campaigns. Its 3-methoxy substitution enables systematic interrogation of how electron-donating groups at the meta position of the benzenesulfonamide ring affect cellular Aβ40/Aβ42 inhibition, presenilin-1 binding, and Notch-sparing selectivity, relative to the unsubstituted phenyl progenitor (CAS 1428374-39-3). This application is directly supported by the Elan Pharmaceuticals patent (US 2012/0270902 A1) which explicitly claims meta-alkoxy benzenesulfonamides as gamma-secretase inhibitors for Alzheimer's disease [1].

CNS Drug-Likeness Optimization: Benchmarking the Physicochemical Sweet Spot in Piperidine Sulfonamide Series

The compound serves as a reference standard for CNS MPO score optimization within the piperidine N-arylsulfonamide chemotype. Its calculated logP (~3.2) and tPSA (~78 Ų) position it favorably relative to more lipophilic analogs (e.g., 4-CF3O-substituted derivatives, logP ~4.2) that risk elevated CYP 3A4 inhibition [2]. Medicinal chemistry teams can use this compound to establish baseline CNS drug-likeness parameters when exploring aryl sulfonamide substitution patterns in this scaffold.

Thiophene-Piperidine Pharmacophore Validation in Non-GSI Targets

The 4-(thiophen-2-yl)piperidine substructure is a privileged motif that may engage additional CNS targets beyond gamma-secretase, including serotonergic and dopaminergic receptors. This compound provides a clean chemical tool for assessing whether the thiophene-piperidine core, when coupled with a meta-methoxy benzenesulfonamide, exhibits polypharmacology relevant to neuropsychiatric indications. This scenario builds on the documented precedent of thiophene-piperidine sulfonamides as biologically active scaffolds [1][3].

Chemical Procurement for Fragment-Based or Combinatorial Library Synthesis

As a building block with a free sulfonamide NH and a pendant piperidine nitrogen (as the free base or a salt), this compound can be further functionalized through N-alkylation, acylation, or sulfonylation. Its use in parallel synthesis libraries for gamma-secretase or broader CNS target screening is supported by the modular nature of the scaffold, as demonstrated in the synthetic schemes described in the Elan patent family [1].

Quote Request

Request a Quote for 3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.